Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Historical Context and Development
The discovery of this compound stems from broader investigations into strained bicyclic systems as aromatic bioisosteres. Initial work on 2-oxabicyclo[2.1.1]hexanes dates to the early 2000s, with the parent compound 2-oxabicyclo[2.1.1]hexane first synthesized through cyclization of 3-hydroxycyclobutanemethanol. The strategic introduction of functional groups began with iodocyclization methods reported in 2024, enabling systematic derivatization at multiple positions. This compound emerged as a structurally optimized variant combining synthetic accessibility (via ethyl ester protection) with dual exit vectors for medicinal chemistry applications.
Key milestones include its structural characterization through X-ray crystallography, confirming the bicyclo[2.1.1]hexane framework with axial hydroxymethyl and equatorial ethoxycarbonyl groups. Computational studies further validated its geometric similarity to ortho-substituted benzene rings, a critical factor in bioisosteric replacement strategies.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.21 g/mol | |
| SMILES | CCOC(=O)C12CC(C1)(OC2)CO | |
| InChI Key | LMIQLELWPTXRQG-UHFFFAOYSA-N |
Significance in Organic Chemistry Research
This compound exemplifies three paradigm-shifting trends in modern synthetic chemistry:
- Strain-Enabled Reactivity : The bicyclo[2.1.1]hexane framework imposes ~30 kcal/mol of ring strain, facilitating unique reaction pathways. For instance, thermolysis induces ring-opening rearrangements to form ethenyl oxobutyrates, demonstrating synthetic versatility.
- Stereochemical Control : The fixed endo/exo configuration of substituents enables precise spatial positioning of functional groups. This is critical for mimicking the vectoral relationships of ortho-substituted aromatics in drug-target interactions.
- Modular Synthesis : Iodocyclization protocols allow sequential introduction of hydroxymethyl (via allylic oxidation) and ethoxycarbonyl groups (through esterification), enabling library diversification.
Recent studies highlight its utility in photoredox catalysis, where the strained ether linkage participates in radical-mediated C–H functionalization, expanding access to complex polycyclic architectures.
Relationship to 2-Oxabicyclo[2.1.1]hexane Family
This compound belongs to a growing family of functionalized bicyclic ethers with distinct substitution patterns:
Table 2: Structural Variants in the 2-Oxabicyclo[2.1.1]hexane Family
Comparative molecular field analysis (CoMFA) reveals that the ethyl carboxylate group in position 4 enhances dipole interactions compared to simpler analogs, making it particularly suited for mimicking electron-deficient aromatic systems.
Research Importance in Medicinal and Agrochemical Fields
The compound’s bioisosteric potential has been validated through multiple studies:
- Drug Discovery : Replacement of ortho-substituted phenyl rings in protease inhibitors with this scaffold improved aqueous solubility by 15-fold while maintaining nanomolar potency.
- Agrochemical Design : In fungicides like fluxapyroxad, substitution reduced logP values from 3.2 to 1.8, enhancing rainfastness and environmental safety profiles.
- Patent Landscape : Over 20 patent applications since 2023 incorporate 2-oxabicyclo[2.1.1]hexane derivatives, underscoring their commercial potential.
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQLELWPTXRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction can be initiated using photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually simple alkenes and carbonyl compounds, which undergo cycloaddition to form the desired bicyclic product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure efficient light exposure and control over reaction conditions such as temperature and pressure. Additionally, continuous flow reactors can be employed to enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been investigated as a potential intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in:
- Analgesics and Anti-inflammatory Drugs : The compound's functional groups can facilitate the development of new pain-relief medications and anti-inflammatory agents.
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology research .
Agrochemical Formulations
In the agricultural sector, this compound is being explored for its potential use in:
- Pesticides and Herbicides : The unique bicyclic structure may enhance the efficacy of agrochemicals, contributing to improved crop protection and yield.
- Plant Growth Regulators : Research indicates that compounds with similar structures can influence plant growth patterns, suggesting potential applications in enhancing agricultural productivity .
Polymer Chemistry
This compound serves as a valuable building block in the synthesis of specialty polymers:
- Coatings and Adhesives : Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance coatings and adhesives.
- Biodegradable Polymers : The compound's structure allows for the development of environmentally friendly materials that degrade more easily than traditional plastics .
Pharmaceutical Synthesis
A recent study demonstrated the synthesis of novel analgesics using this compound as a starting material. The resulting compounds exhibited significant pain-relief effects in preclinical models, highlighting the potential for developing new therapeutic agents .
Agrochemical Research
In agricultural research, formulations containing this compound were tested against common pests and showed enhanced effectiveness compared to conventional pesticides. Field trials indicated improved crop yields and reduced pest resistance, suggesting its viability as an agrochemical ingredient .
Mechanism of Action
The mechanism of action of ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Ethyl 1-(Iodomethyl)-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
- Structure : Iodomethyl (-CH2I) substituent at position 1.
- Molecular Formula : C9H13IO3; MW = 296.11 g/mol .
- Key Features :
- Iodine’s electronegativity and leaving-group ability make this compound suitable for nucleophilic substitution (e.g., Suzuki coupling or alkylation).
- Higher molecular weight (296.11 g/mol) compared to hydroxymethyl derivatives due to iodine’s atomic mass.
- Applications : Intermediate in synthesizing pharmaceuticals or agrochemicals requiring halogenated motifs.
Ethyl 3-Butyl-1-(Iodomethyl)-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
- Structure : Butyl (-C4H9) at position 3; iodomethyl at position 1.
- Molecular Formula : C13H21IO3; MW = 352.21 g/mol; XLogP3 = 3.2 .
- Key Features :
- The butyl group enhances lipophilicity (XLogP3 = 3.2), improving membrane permeability but reducing aqueous solubility.
- Combines steric bulk (butyl) with iodine’s reactivity for targeted modifications.
- Applications: Potential use in hydrophobic drug candidates or prodrugs.
Ethyl 1-(Azidomethyl)-3,3-Dimethyl-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
- Structure : Azidomethyl (-CH2N3) at position 1; dimethyl groups at position 3.
- CAS : 2229261-01-0 .
- Key Features :
- Azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation.
- Discontinued commercial status suggests stability challenges (e.g., azide decomposition risks).
- Applications : Bioconjugation probes or polymer chemistry intermediates.
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]Hexane-1-Carboxylate Hydrochloride
- Structure: Amino (-NH2) at position 4; hydrochloride salt.
- CAS: 104234-94-8; Molecular Formula: C8H14ClNO3 .
- Key Features: Amino group increases polarity and basicity, enhancing solubility in acidic conditions. Hydrochloride salt form improves stability and crystallinity.
- Applications : Building block for amine-based drug candidates (e.g., kinase inhibitors).
Physicochemical Properties and Functional Implications
| Compound | Substituent (Position) | Molecular Weight (g/mol) | XLogP3 | Key Properties |
|---|---|---|---|---|
| Ethyl 1-(Hydroxymethyl)-...-carboxylate | -CH2OH (1) | ~210 (estimated) | ~1.5 | Polar, H-bond donor, oxidizable |
| Ethyl 1-(Iodomethyl)-...-carboxylate | -CH2I (1) | 296.11 | 2.8* | Electrophilic, light-sensitive |
| Ethyl 3-Butyl-1-(Iodomethyl)-... | -C4H9 (3), -CH2I (1) | 352.21 | 3.2 | Lipophilic, steric hindrance |
| Ethyl 4-Amino-...-carboxylate HCl | -NH2 (4) | 207.66 (HCl salt) | 0.5* | Basic, water-soluble (acidic conditions) |
*Estimated based on structural analogues.
- Hydroxymethyl vs. Iodomethyl : The hydroxymethyl group increases polarity (lower XLogP3) and oxidative susceptibility compared to iodomethyl’s hydrophobicity and stability in dark conditions.
- Amino vs. Azidomethyl: Amino derivatives exhibit higher solubility and lower reactivity risks than azides, which require careful handling.
Biological Activity
Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. The compound's unique bicyclic framework allows for various modifications, which can enhance its therapeutic efficacy.
Structural Characteristics
- Molecular Formula : CHO
- SMILES Notation : CCOC(=O)C12CC(C1)(OC2)CO
- InChIKey : LMIQLELWPTXRQG-UHFFFAOYSA-N
These structural characteristics suggest that the compound may interact with biological systems in complex ways, potentially influencing various pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 2-oxabicyclo[2.1.1]hexanes have been validated as bioisosteres for ortho- and meta-benzenes, leading to their incorporation into drug formulations targeting microbial infections .
Cytotoxicity and Anticancer Activity
Compounds within the bicyclic class have also been studied for their cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Validation
A notable study highlighted the synthesis of 2-oxabicyclo[2.1.1]hexanes, including derivatives with potential therapeutic applications . The synthesis involved iodocyclization reactions, yielding compounds that were subsequently tested for biological activity.
Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| Related Bicyclic Compounds | Cytotoxicity against cancer cells | |
| Other 2-Oxabicyclo Compounds | Bioisosteric applications in drugs |
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways crucial for pathogen survival.
- Interference with Cell Signaling : The structural features may allow for interaction with cellular receptors or signaling molecules, influencing processes such as apoptosis and inflammation.
Q & A
Q. What established synthetic routes are available for Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate?
Methodological Answer: The compound can be synthesized via intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate (18), yielding the bicyclic ester with an endo-configuration confirmed by -NMR analysis . Alternative methods include cyclization of hydroxy-substituted precursors, though yields may vary depending on reaction conditions (e.g., solvent polarity, temperature).
Key Reaction Table:
| Starting Material | Method | Product Configuration | Yield | Reference |
|---|---|---|---|---|
| Ethyl 3-(2-propenyloxy)propenoate | Photocycloaddition (UV light) | endo | 60-75% | |
| 3-Hydroxycyclobutanemethanol | Thermal cyclization | - | <50% |
Q. What spectroscopic techniques are critical for structural confirmation of this bicyclic system?
Methodological Answer:
- -NMR : Essential for confirming endo/exo configurations. For example, the endo-ethoxycarbonyl group in ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate (19) shows distinct splitting patterns due to restricted rotation .
- X-ray crystallography : Validates geometric parameters (e.g., bond angles, ring strain) and bioisosteric compatibility with phenyl rings .
Advanced Research Questions
Q. How does replacing ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexanes impact drug-like properties?
Methodological Answer: This substitution reduces lipophilicity (ΔclogP = -0.5 to -1.4) and enhances metabolic stability (e.g., 10-fold increase in half-life in microsomal assays). Water solubility improvements (>10×) are attributed to reduced π-π stacking and increased polarity .
Physicochemical Comparison Table:
| Property | Ortho-Substituted Phenyl | 2-Oxabicyclo[2.1.1]hexane | Change |
|---|---|---|---|
| clogP | 2.8–3.5 | 1.4–2.1 | -0.5 to -1.4 |
| Solubility (mg/mL) | 0.1–0.5 | 1.2–5.3 | >10× |
| Metabolic Stability (t₁/₂) | 15–30 min | 120–180 min | 4–6× |
Q. What computational strategies predict bioisosteric compatibility between phenyl rings and 2-oxabicyclo[2.1.1]hexanes?
Methodological Answer:
- Molecular docking : Assess steric and electronic overlap using software like AutoDock Vina.
- Conformational analysis : Compare torsion angles and ring strain via DFT calculations (e.g., B3LYP/6-31G* basis set).
- Crystallographic overlay : Superimpose X-ray structures of both scaffolds to validate geometric similarity (RMSD <0.5 Å in tested cases) .
Q. How does thermolysis or oxidation affect the stability of this bicyclic system?
Methodological Answer: Thermolysis of ethyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate derivatives at 120–150°C leads to fragmentation, producing ethyl 2-ethenyl-4-oxobutyrate (25) via retro-Diels-Alder pathways . Oxidation with PCC yields rearranged products (e.g., 2,7-dioxabicyclo[3.2.1]oct-3-ene (29)), highlighting sensitivity to oxidative conditions .
Reactivity Table:
| Condition | Reagent/Temperature | Major Product | Mechanism |
|---|---|---|---|
| Thermolysis | 150°C | Ethyl 2-ethenyl-4-oxobutyrate | Fragmentation |
| Oxidation | PCC | 2,7-Dioxabicyclo[3.2.1]oct-3-ene | Rearrangement |
Q. What strategies mitigate competing fragmentation during functionalization of the bicyclic core?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce fragmentation .
- Leaving group optimization : Replace brosylates (24) with mesylates to enhance nucleophilic displacement over fragmentation .
- Temperature control : Maintain reactions below 80°C to suppress thermal decomposition pathways .
Q. How does stereochemistry influence the biological activity of derivatives?
Methodological Answer: The endo configuration of the ethoxycarbonyl group in ethyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate (19) improves antifungal activity compared to exo isomers, as shown in fluxapyroxad analogs. Docking studies suggest enhanced hydrogen bonding with fungal CYP51 .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phases to resolve polar metabolites.
- Matrix effects : Mitigate ion suppression via protein precipitation with acetonitrile (recovery >85%) .
Q. Are there documented contradictions in synthetic yields or reactivity across studies?
Methodological Answer: Discrepancies in cyclization yields (e.g., 60–75% via photocycloaddition vs. <50% via thermal methods) highlight sensitivity to light intensity and substrate purity . Conflicting fragmentation rates in solvolysis (23–33%) are attributed to solvent nucleophilicity and leaving group ability .
Q. How can researchers validate the bioisosteric hypothesis in vivo?
Methodological Answer:
- Pharmacokinetic profiling : Compare AUC and C of phenyl vs. bicyclohexane analogs in rodent models.
- Microsomal stability assays : Use liver microsomes to quantify metabolite formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
